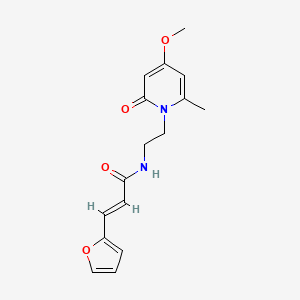
(E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Agents in Cancer Research
A study by Tarleton et al. (2013) developed a series of focused compound libraries, including analogues of acrylamides, to enhance the cytotoxicity against cancer cell lines. Their research indicated significant potency improvements in these compounds, suggesting their potential as broad-spectrum cytotoxic agents in cancer therapy.
Green Organic Chemistry Synthesis
The work by Jimenez et al. (2019) utilized green organic chemistry synthesis techniques. They used microwave radiation and filamentous marine and terrestrial-derived fungi for the ene-reduction of acrylamide derivatives, exploring an eco-friendly approach to chemical synthesis.
Antiprotozoal Agents
Research by Ismail et al. (2004) synthesized compounds related to acrylamide derivatives for their potential use as antiprotozoal agents. Their findings indicated strong DNA affinities and significant in vitro and in vivo activities against protozoan infections.
Antibacterial Amplifiers
In the field of antibacterial research, Brown & Cowden (1982) studied compounds including acrylamide derivatives as amplifiers of phleomycin against Escherichia coli, highlighting their potential in enhancing antibacterial therapies.
Chelating Properties in Metal Chelates
The study by Varde & Acharya (2017) explored the chelating properties of metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, which includes acrylamide derivatives. This research contributes to the understanding of metal-ligand interactions in various applications.
Antiviral Drug Development
In the context of antiviral research, Spratt et al. (2021) identified an acrylamide derivative as a potential inhibitor against SARS coronavirus helicase, suggesting its utility in developing antiviral drugs, particularly for coronavirus infections.
Polymer Science
In polymer science, Ling et al. (1999) synthesized and characterized novel functional acrylamides for use in polymerization, indicating the versatility of acrylamide derivatives in material science.
Crystal Structure Analysis
The study by Cheng et al. (2016) focused on the crystal structures of acrylamide derivatives, providing valuable insights into the molecular conformation and properties of these compounds.
Food Industry Applications
Research on mitigating acrylamide, furan, and related compounds in food by Anese et al. (2013) highlights the relevance of these compounds in the food industry, particularly in addressing food safety concerns.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-12-10-14(21-2)11-16(20)18(12)8-7-17-15(19)6-5-13-4-3-9-22-13/h3-6,9-11H,7-8H2,1-2H3,(H,17,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPCYWVHRWMMJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C=CC2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2377277.png)
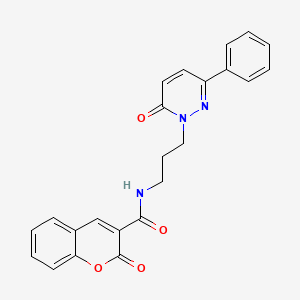

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2377282.png)
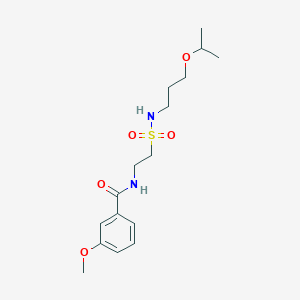
![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)
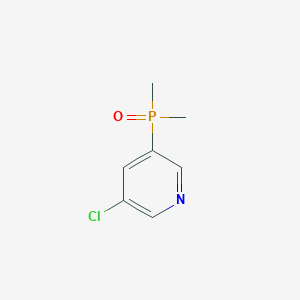
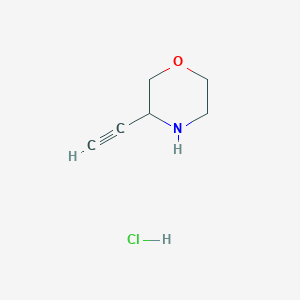
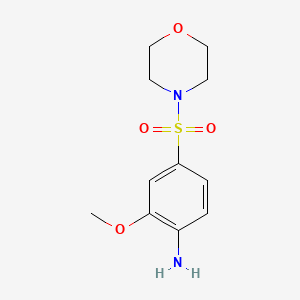
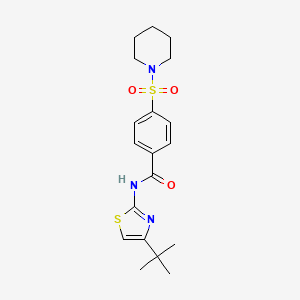
![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)
